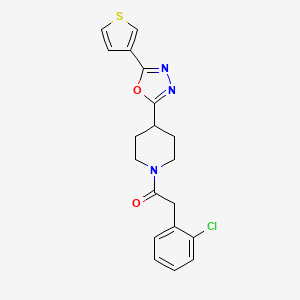

2-(2-Chlorophenyl)-1-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone

Description

This compound features a 2-chlorophenyl group attached to an ethanone scaffold, which is further linked to a piperidine ring substituted with a 1,3,4-oxadiazole moiety bearing a thiophen-3-yl group. The thiophene and chlorophenyl substituents likely enhance lipophilicity and binding affinity to biological targets, such as enzymes or receptors involved in microbial or tumor cell proliferation .

Properties

IUPAC Name |

2-(2-chlorophenyl)-1-[4-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3O2S/c20-16-4-2-1-3-14(16)11-17(24)23-8-5-13(6-9-23)18-21-22-19(25-18)15-7-10-26-12-15/h1-4,7,10,12-13H,5-6,8-9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSLMVYDXVALBKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NN=C(O2)C3=CSC=C3)C(=O)CC4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-1-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone typically involves multiple steps:

Formation of the Oxadiazole Ring: This step involves the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

Attachment of the Thiophene Ring: The thiophene ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.

Formation of the Piperidine Ring: The piperidine ring is synthesized through a nucleophilic substitution reaction.

Final Assembly: The final step involves the coupling of the chlorophenyl group with the previously synthesized intermediate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-1-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The oxadiazole ring can be reduced under specific conditions.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced oxadiazole derivatives.

Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of the 1,3,4-oxadiazole ring exhibit significant antimicrobial properties. The compound has been shown to possess antibacterial and antifungal activities. For instance, studies have demonstrated that oxadiazole derivatives can effectively inhibit strains of Mycobacterium tuberculosis , with some compounds displaying lower minimum inhibitory concentrations (MICs) than standard antibiotics like isoniazid .

Anticancer Potential

The incorporation of the oxadiazole and thiophene rings has been linked to anticancer activity. Compounds with similar structures have been investigated for their ability to inhibit carbonic anhydrases (CAs), which are implicated in tumor progression. Certain derivatives have shown selective inhibition against cancer-related isoforms of CA at nanomolar concentrations .

Neuropharmacological Effects

The piperidine structure is often associated with neuropharmacological activity. Compounds containing piperidine derivatives have been studied for their potential as analgesics and anti-inflammatory agents. The presence of the chlorophenyl group may enhance these effects by improving the compound's interaction with neural receptors.

Study on Antimicrobial Efficacy

A study published in MDPI highlighted the antimicrobial efficacy of oxadiazole derivatives, noting that compounds similar to 2-(2-chlorophenyl)-1-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone exhibited potent activity against both Gram-positive and Gram-negative bacteria . The research emphasized structure-activity relationships that suggest modifications to the thiophene or oxadiazole moieties could enhance antimicrobial potency.

Investigation into Anticancer Properties

Another investigation focused on the anticancer properties of oxadiazole derivatives indicated that certain compounds showed promising results against various cancer cell lines, including pancreatic and melanoma cells. The mechanism was attributed to the inhibition of dihydrofolate reductase (DHFR), essential for DNA synthesis .

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-1-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways depend on the specific application, but it often involves inhibition or activation of key signaling molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Analogous 1,3,4-Oxadiazole-Piperidine Derivatives

Compounds sharing the piperidine-oxadiazole core but differing in substituents have been synthesized and tested:

Key Observations :

- The fluorobenzoisoxazole derivative (582.06 g/mol) exhibits confirmed antibacterial activity, suggesting that bulky substituents on the piperidine ring may enhance target specificity .

Chlorophenyl-Containing Oxadiazole Derivatives

The 2-chlorophenyl group is a common pharmacophore in antimicrobial agents:

Key Observations :

- Dichlorophenyl analogs (e.g., ) show broader-spectrum activity but may incur higher toxicity due to increased halogen content.

- The benzothiophene-oxadiazole hybrid (3d) demonstrates moderate antibacterial effects, implying that replacing benzothiophene with thiophene (as in the target compound) could retain activity while improving synthetic accessibility .

Thiophene vs. Other Heterocycles

Replacing thiophene with alternative heterocycles alters pharmacological profiles:

- Thiophen-3-yl : Enhances π-π stacking with aromatic residues in enzyme active sites .

- Thiadiazole (e.g., ) : Introduces additional hydrogen-bonding sites but may reduce metabolic stability.

Antimicrobial Potential

- The target compound’s oxadiazole-thiophene core aligns with known antimicrobial scaffolds (e.g., ciprofloxacin analogs) that disrupt DNA gyrase .

- Compared to 2,4-dichlorophenyl derivatives , the single chlorine in the target compound may lower cytotoxicity while retaining efficacy.

Biological Activity

The compound 2-(2-Chlorophenyl)-1-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone is a novel synthetic molecule that incorporates a piperidine moiety and a 1,3,4-oxadiazole ring, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential based on existing research findings.

Chemical Structure

The molecular formula of the compound is , and it features:

- A chlorophenyl group

- A thiophene ring

- A piperidine ring

- An oxadiazole moiety

Biological Activity Overview

Research has indicated that compounds containing 1,3,4-oxadiazole and piperidine structures exhibit a wide range of biological activities including:

- Antimicrobial

- Anticancer

- Anti-inflammatory

- Antioxidant properties

Table 1: Biological Activities of 1,3,4-Oxadiazole Derivatives

Case Studies and Research Findings

- Anticancer Activity

-

Antimicrobial Activity

- Compounds similar to 2-(2-Chlorophenyl)-1-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone have shown moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis. These findings suggest that the oxadiazole and piperidine components may enhance antimicrobial efficacy .

- Anti-inflammatory Effects

The biological activity of the compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The oxadiazole moiety has been linked to inhibitory effects on enzymes such as carbonic anhydrase and acetylcholinesterase, which play critical roles in cellular processes .

- Receptor Binding : The piperidine structure may facilitate binding to neurotransmitter receptors, potentially leading to neuroprotective effects .

Q & A

Basic: What are the key synthetic routes and optimization strategies for synthesizing this compound?

Answer:

The synthesis involves multi-step protocols:

Formation of the oxadiazole ring : Cyclization of thiophene-3-carbohydrazide with appropriate reagents under reflux conditions.

Piperidine functionalization : Coupling the oxadiazole-piperidine intermediate with 2-chlorophenyl acetyl chloride via nucleophilic substitution.

Optimization strategies :

- Use polar aprotic solvents (e.g., DMF, DCM) to enhance reaction efficiency .

- Control temperature (60–80°C) and pH (neutral to slightly acidic) to minimize side reactions .

- Employ catalysts like triethylamine for improved regioselectivity .

Basic: Which analytical techniques are critical for characterizing this compound and ensuring purity?

Answer:

Key techniques include:

- NMR spectroscopy (1H, 13C, 2D-COSY) to confirm regiochemistry of the oxadiazole and piperidine moieties .

- HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) and monitor byproducts .

- X-ray crystallography to resolve stereochemical ambiguities, especially for piperidine ring conformations .

- FT-IR spectroscopy to validate functional groups (e.g., C=O stretch at ~1680 cm⁻¹) .

Advanced: How can researchers investigate the pharmacological mechanisms of this compound?

Answer:

Methodological approaches include:

- In vitro assays :

- Antimicrobial activity: Broth microdilution (MIC determination) against Gram-positive/negative strains .

- Anticancer screening: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values .

- Enzyme inhibition studies :

- Target cyclooxygenase-2 (COX-2) or topoisomerase II using fluorometric assays .

- Receptor binding assays : Radioligand displacement studies for GPCRs or kinase targets .

Advanced: What approaches are used to establish structure-activity relationships (SAR) for derivatives?

Answer:

Functional group modifications :

- Replace thiophene with other heterocycles (e.g., furan, pyridine) to assess bioactivity shifts .

Bioisosteric replacements :

- Substitute the chlorophenyl group with fluorophenyl or trifluoromethyl analogs to enhance metabolic stability .

Computational modeling :

- Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like EGFR or 5-HT receptors .

Advanced: How should conflicting bioactivity data from different studies be reconciled?

Answer:

Address discrepancies via:

Assay validation :

- Replicate studies under standardized conditions (e.g., cell line passage number, serum concentration) .

Purity verification :

- Re-analyze compound batches via HPLC and NMR to rule out impurities (>98% purity required) .

Orthogonal assays :

- Confirm antimicrobial activity with both agar diffusion and time-kill kinetics to cross-validate results .

Advanced: What strategies optimize reaction yields and minimize byproducts during synthesis?

Answer:

Critical strategies include:

- Solvent selection : Use anhydrous DCM for moisture-sensitive steps to prevent hydrolysis .

- Inert atmosphere : Conduct reactions under N₂/Ar to avoid oxidation of thiophene or oxadiazole moieties .

- Catalytic additives : Add molecular sieves to scavenge water in cyclization reactions .

- Real-time monitoring : Use TLC or inline FT-IR to terminate reactions at optimal conversion points .

Basic: What methods are recommended for structural elucidation of this compound?

Answer:

- 1H NMR : Identify aromatic protons (δ 7.2–8.1 ppm for thiophene and chlorophenyl groups) .

- X-ray crystallography : Resolve piperidine chair conformations and oxadiazole planarity (e.g., C–N bond lengths ~1.29 Å) .

- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <5 ppm error .

Advanced: How can stability and storage conditions be determined for this compound?

Answer:

- Thermogravimetric analysis (TGA) : Assess decomposition temperature (Td >150°C suggests room-temperature stability) .

- Photostability testing : Expose to UV light (254 nm) and monitor degradation via HPLC .

- Storage recommendations : Store in amber vials at –20°C under N₂ to prevent oxidation .

Advanced: What are effective methods for functional group modifications to enhance bioactivity?

Answer:

- Thiophene modification : Introduce electron-withdrawing groups (e.g., –NO₂) to increase electrophilicity .

- Piperidine substitution : Replace with morpholine to improve solubility (logP reduction) .

- Oxadiazole bioisosteres : Substitute with 1,2,4-triazole to modulate pharmacokinetic properties .

Advanced: How can in silico modeling predict interactions of this compound with biological targets?

Answer:

- Molecular docking : Use Schrödinger Suite or MOE to simulate binding to enzymes (e.g., HDAC or PARP) .

- ADMET prediction : Employ SwissADME to estimate permeability (e.g., BBB score) and cytochrome P450 interactions .

- Validation : Correlate docking scores (e.g., Glide score <–6 kcal/mol) with in vitro IC50 data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.